GSK-2881078

描述

GSK-2881078 is a nonsteroidal selective androgen receptor modulator developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease .

准备方法

GSK-2881078 的合成涉及几个关键步骤。起始原料通常是取代的吲哚,它经过一系列反应,包括磺酰化、腈化和三氟甲基化。反应条件通常涉及使用强碱、二甲基甲酰胺等溶剂和催化剂来促进转化。 工业生产方法可能涉及优化这些步骤,以确保高产率和纯度 .

化学反应分析

科学研究应用

Phase 2A Study in COPD Patients

A significant study evaluated the effects of GSK-2881078 in postmenopausal women and men with COPD. This randomized, double-blind, placebo-controlled trial involved 97 participants who received either this compound or a placebo alongside a structured exercise program for 13 weeks. Key findings included:

- Increased Leg Strength :

- Lean Body Mass :

- Safety Profile :

Phase 1b Study on Pharmacokinetics

Another critical study focused on the pharmacokinetics and pharmacodynamics of this compound across various doses in healthy older males and postmenopausal females. This study revealed:

- Dose-Dependent Increases :

- Tolerability :

Comparative Data Tables

| Study | Population | Treatment Duration | Key Findings | Safety Observations |

|---|---|---|---|---|

| Phase 2A Trial | COPD Patients (n=97) | 13 weeks | Increased leg strength (Men: +11.8 kg; Women: +8.0 kg); Increased LBM (+2.1 kg) | Reversible HDL reduction; transient ALT elevation |

| Phase 1b Study | Healthy Older Adults | Up to 53 days | Dose-dependent lean mass increase; Greater response in women | Generally well tolerated; no serious adverse events |

Case Studies and Efficacy Insights

Several case studies have documented the efficacy of this compound in improving muscle function among patients with muscle weakness due to chronic illnesses:

- Case Study Example : A postmenopausal woman with COPD participated in the phase 2A trial and demonstrated significant improvements in leg strength and overall physical function after treatment with this compound combined with exercise therapy.

作用机制

GSK-2881078 通过选择性结合雄激素受体发挥作用。这种结合诱导独特的受体构象,使特定的共激活子和共抑制子蛋白能够相互作用。 这种差异活性使该化合物在肌肉和骨骼等靶组织中能够发挥有效的雄激素激动剂作用,而在前列腺或皮肤等其他组织中则发挥拮抗剂或部分激动剂作用 .

相似化合物的比较

GSK-2881078 与其他选择性雄激素受体调节剂(如 Enobosarm、JNJ-28330835 和 Ligandrol)进行比较。虽然所有这些化合物都靶向雄激素受体,但 this compound 在其特异性结合亲和力和由此产生的药理作用方面独一无二。 它在临床试验中已显示出良好的安全性特征,并能有效提高瘦肌肉量和肌肉力量 .

类似的化合物包括:

Enobosarm: 另一种针对肌肉萎缩研究的选择性雄激素受体调节剂。

JNJ-28330835: 一种在肌肉生理学研究中具有类似应用的化合物。

Ligandrol: 以其在增强肌肉质量和力量方面的潜力而闻名

生物活性

GSK-2881078 is a nonsteroidal selective androgen receptor modulator (SARM) developed by GlaxoSmithKline (GSK) aimed at treating muscle weakness associated with chronic and acute illnesses. This article examines the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and relevant case studies.

Overview of this compound

This compound is designed to selectively target androgen receptors, promoting anabolic effects such as increased lean body mass (LBM) without the typical side effects associated with anabolic steroids. It has been evaluated in various clinical trials, particularly for its potential benefits in populations with reduced mobility and muscle weakness.

Study Design

A phase 1b study was conducted to explore the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The study involved healthy older males and postmenopausal females, with participants receiving doses twice daily for the first three days, followed by once daily for up to 53 days. The study assessed changes in body composition using dual-energy X-ray absorptiometry (DXA) and MRI scans.

Key Findings

- Dose-Dependent Increases in Lean Mass : this compound resulted in significant increases in LBM across all dose levels compared to placebo. Women exhibited a greater sensitivity to the compound, achieving more substantial gains at lower doses than men .

- Safety Profile : The compound was well tolerated, with no serious adverse events reported. Transient elevations in alanine aminotransferase were noted but were not clinically significant .

Phase 2A Trial

A subsequent phase 2A trial examined the effects of this compound combined with exercise on leg strength in patients with chronic obstructive pulmonary disease (COPD). The results indicated:

- Increased Leg Strength : Men showed an increase in leg strength by an adjusted mean of 11.8 kg (90% CI −0.5 to 24.0), while women showed a lesser increase of 8.0 kg (90% CI −2.5 to 18.4) .

- Lean Body Mass Gains : Both genders experienced increases in total and appendicular LBM, with mean changes from baseline being approximately 2.1 kg for both males and females .

Case Study Highlights

- Healthy Older Adults : In a cohort of healthy older adults, this compound demonstrated significant increases in LBM over eight weeks of treatment, with a long half-life of around seven days .

- COPD Patients : In COPD patients undergoing a standardized exercise program, this compound led to meaningful improvements in both muscle mass and strength, suggesting it may counteract anabolic resistance often seen in this population .

Safety and Tolerability

The safety profile of this compound has been generally favorable:

- Adverse Events : Most adverse events were similar across treatment and placebo groups, with few discontinuations due to treatment-related side effects. Notable adverse events included mild cases of acne and benign prostatic hypertrophy that were not deemed treatment-related .

- Metabolic Effects : Participants exhibited reversible reductions in fasting glucose and high-density lipoprotein cholesterol (HDL-C), primarily among females .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Lean Mass Increase | Dose-dependent; greater sensitivity in females |

| Leg Strength Improvement | Men: +11.8 kg; Women: +8.0 kg |

| Safety Profile | Well tolerated; transient liver enzyme elevations |

| Adverse Events | Mild acne, benign prostatic hypertrophy |

| Metabolic Changes | Reversible reductions in glucose and HDL-C |

属性

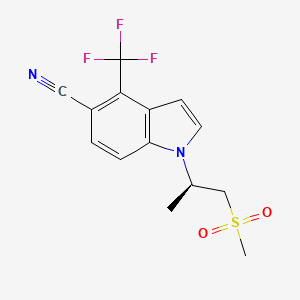

IUPAC Name |

1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDVMPZQJMZEAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337261 | |

| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539314-06-1 | |

| Record name | GSK2881078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2881078 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-2881078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。